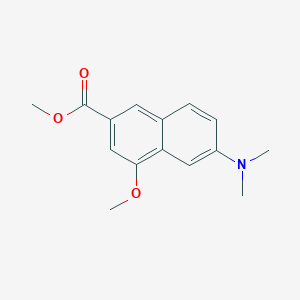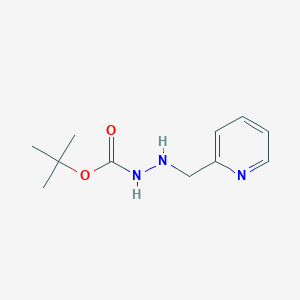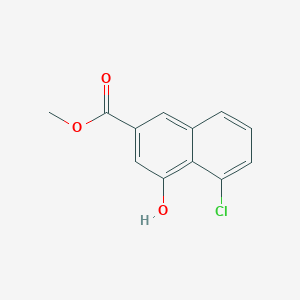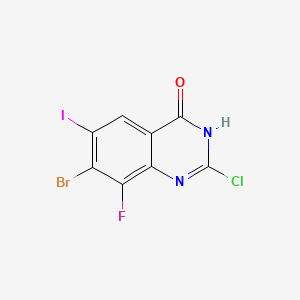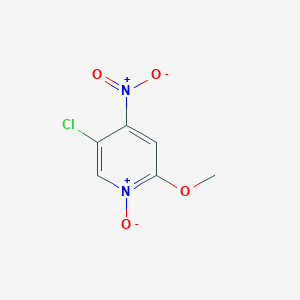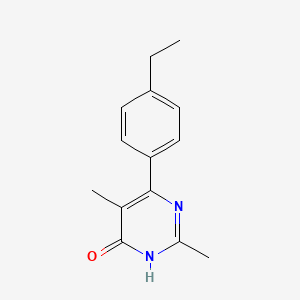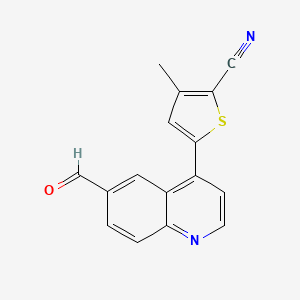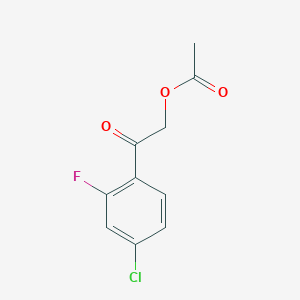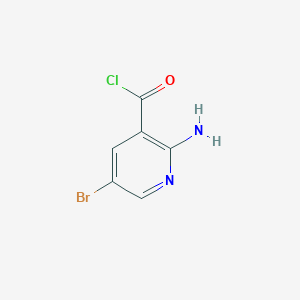
2-Amino-5-bromonicotinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromonicotinoyl chloride is an organic compound with the molecular formula C6H3BrClN2O It is a derivative of nicotinic acid, where the amino group is positioned at the 2nd carbon, the bromine atom at the 5th carbon, and the carbonyl chloride group at the 3rd carbon of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromonicotinoyl chloride typically involves the bromination of 2-amino-nicotinic acid followed by chlorination. One common method includes:
Bromination: 2-Amino-nicotinic acid is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5th position.
Chlorination: The resulting 2-Amino-5-bromonicotinic acid is then reacted with thionyl chloride (SOCl2) to convert the carboxylic acid group into a carbonyl chloride group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and chlorination steps to ensure consistent product quality and efficient use of reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-bromonicotinoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Hydrolysis: Performed under acidic or basic conditions depending on the desired product.
Major Products
Substitution: Products include various substituted nicotinic acid derivatives.
Coupling: Products are biaryl compounds.
Hydrolysis: The major product is 2-Amino-5-bromonicotinic acid.
Aplicaciones Científicas De Investigación
2-Amino-5-bromonicotinoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-bromonicotinoyl chloride in biological systems is not well-documented. its reactivity can be attributed to the presence of the carbonyl chloride group, which is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful intermediate in the synthesis of various compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-chloronicotinoyl chloride
- 2-Amino-5-fluoronicotinoyl chloride
- 2-Amino-5-iodonicotinoyl chloride
Comparison
Compared to its halogenated analogs, 2-Amino-5-bromonicotinoyl chloride is unique due to the specific reactivity of the bromine atom, which can influence the compound’s behavior in substitution and coupling reactions. The bromine atom’s size and electron-withdrawing properties can affect the compound’s overall reactivity and the types of products formed.
Propiedades
Fórmula molecular |
C6H4BrClN2O |
|---|---|
Peso molecular |
235.46 g/mol |
Nombre IUPAC |
2-amino-5-bromopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-4(5(8)11)6(9)10-2-3/h1-2H,(H2,9,10) |
Clave InChI |
WPNOCYSVMZIQFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)Cl)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)


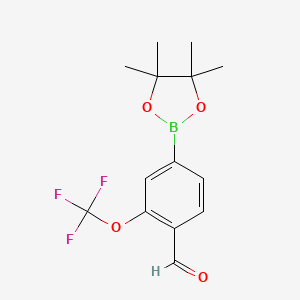
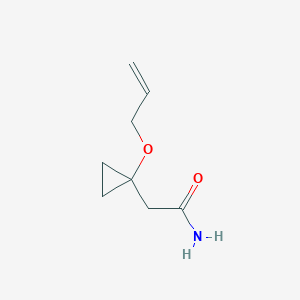
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
